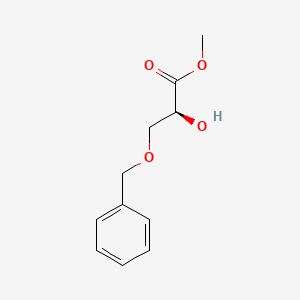

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBWWWIGOQIBMS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925974 | |

| Record name | Methyl 3-(benzyloxy)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127744-28-9 | |

| Record name | Methyl 3-(benzyloxy)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Benzyloxy-2-hydroxypropionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-3-Benzyloxy-2-hydroxy-propionic Acid Methyl Ester: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester, a chiral building block of significant interest in synthetic organic chemistry, holds a pivotal role in the development of complex molecules, including pharmaceuticals and other biologically active compounds. Its stereospecific nature and versatile functional groups—a hydroxyl group, a methyl ester, and a benzyl ether—make it a valuable precursor for asymmetric synthesis. The benzyloxy group offers robust protection of the primary alcohol, which can be selectively removed under specific conditions, while the ester and secondary alcohol functionalities provide reactive sites for a variety of chemical transformations.

This technical guide provides an in-depth overview of the known physical properties of this compound. Recognizing the current gaps in publicly available experimental data for certain key parameters, this document also furnishes detailed, field-proven methodologies for their empirical determination. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers engaged in the synthesis, purification, and characterization of this important chiral intermediate.

Molecular Identity and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and storage requirements. Below is a summary of the key identifiers and known physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-hydroxy-3-(phenylmethoxy)propanoate | |

| CAS Number | 127744-28-9 | |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Boiling Point | 320–325°C | |

| Solubility | Soluble in ethanol and dichloromethane. | |

| Melting Point | Not experimentally determined in available literature. | N/A |

| Specific Optical Rotation ([α]D) | Not experimentally determined in available literature. | N/A |

Experimental Protocols for Physicochemical Characterization

The absence of experimentally verified data for the melting point and specific optical rotation necessitates robust and standardized protocols for their determination. The following sections provide detailed methodologies that are widely accepted in the field of synthetic chemistry.

Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small quantity of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used for the determination.

-

Measurement:

-

A preliminary rapid heating run is performed to estimate the approximate melting range.

-

For an accurate determination, a fresh sample is heated at a rate of 1-2°C per minute, starting from approximately 10-15°C below the estimated melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[1][2][3][4]

Caption: Workflow for Melting Point Determination.

Determination of Specific Optical Rotation

As a chiral compound, the specific optical rotation is a defining physical property of this compound. It is a measure of the extent to which the compound rotates plane-polarized light at a specific wavelength and temperature.[5][6][7][8][9]

Methodology:

-

Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a specific volume of a suitable solvent (e.g., ethanol or dichloromethane, in which it is known to be soluble). The concentration is typically expressed in g/100 mL.

-

Instrumentation: A calibrated polarimeter equipped with a sodium lamp (D-line, 589.3 nm) is used. The sample cell (cuvette) of a known path length (typically 1 decimeter) is filled with the prepared solution.

-

Measurement:

-

The instrument is zeroed with the pure solvent.

-

The optical rotation of the sample solution is measured at a constant temperature (usually 20°C or 25°C).

-

-

Calculation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the cuvette in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Caption: Workflow for Specific Optical Rotation Measurement.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The expected proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the ether linkage, and the methyl ester protons. The carbon NMR would similarly display characteristic peaks for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Conclusion

References

-

Determination of optical rotation and specific rotation. (n.d.). digicollections.net. Retrieved from [Link]

-

Specific rotation. (2023, December 28). In Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

-

Specific Rotation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Northern Arizona University. Retrieved from [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Central University. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106699626B - A kind of preparation method of 2- hydroxy-3-methoxy -3,3- diphenylprop hydrochlorate raceme - Google Patents [patents.google.com]

- 3. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 7. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 8. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document delves into the molecule's core physicochemical properties, established synthesis methodologies, and critical analytical techniques for its characterization. Emphasis is placed on the practical application of this compound in organic synthesis and its role as a versatile intermediate in the creation of complex chiral molecules. The guide also offers detailed experimental protocols and visual workflows to support laboratory applications.

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. This compound, hereafter referred to as (S)-MBLA, has emerged as a valuable chiral synthon. Its molecular architecture, featuring a stereodefined center, a readily cleavable benzyloxy protecting group, and a methyl ester, provides a powerful toolkit for asymmetric synthesis.[1] This guide aims to consolidate the technical knowledge surrounding (S)-MBLA, offering insights into its molecular structure, synthesis, and application, thereby empowering researchers to leverage its full potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the foundation for its effective application. This section details the structural and physical characteristics of (S)-MBLA.

Structural Elucidation

(S)-MBLA is a chiral compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of approximately 210.23 g/mol .[1] The key structural features are:

-

A Propionic Acid Backbone: A three-carbon carboxylic acid derivative.

-

A Stereogenic Center at C2: The hydroxyl group at the second carbon is in the (S)-configuration, which is crucial for its utility in stereoselective synthesis.

-

A Benzyloxy Protecting Group at C3: The hydroxyl group on the third carbon is protected by a benzyl ether linkage. This group is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenation.

-

A Methyl Ester: The carboxylic acid functionality is esterified with a methyl group, which can be hydrolyzed to the free acid if required.

The interplay of these functional groups allows for a high degree of control in multi-step synthetic sequences.[1]

Physicochemical Data

Quantitative data is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 127744-28-9 | [1][2] |

| InChIKey | ACBWWWIGOQIBMS-JTQLQIEISA-N | [3] |

| Canonical SMILES | COC(=O)COCC1=CC=CC=C1 | [3] |

Synthesis of this compound

The synthesis of enantiomerically pure (S)-MBLA is a critical aspect of its utility. Chiral pool synthesis, which utilizes readily available, naturally occurring chiral molecules, is a common and efficient strategy.

Chiral Pool Synthesis Approach

A prevalent method for synthesizing (S)-MBLA and related structures starts from readily available chiral precursors like L-serine or its derivatives. The general synthetic logic involves the protection of functional groups, followed by stereospecific transformations.

A representative synthetic pathway can be visualized as follows:

Caption: A generalized workflow for the synthesis of (S)-MBLA from an L-serine derivative.

The causality behind this experimental choice lies in the preservation of the inherent chirality of the starting material. By starting with L-serine, which possesses the desired (S)-stereochemistry at the alpha-carbon, the synthesis avoids the need for challenging asymmetric induction steps or chiral resolutions.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of (S)-MBLA is non-negotiable for its use in sensitive applications like drug synthesis. A multi-pronged analytical approach is required.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the methyl ester, the methylene protons adjacent to the benzyloxy group, the methine proton at the chiral center, the hydroxyl proton, and the aromatic protons of the benzyl group.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the propionate backbone. Spectroscopic data for (S)-MBLA is available in chemical databases.[2]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be observed for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the C-O bonds of the ether and ester.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. The predicted monoisotopic mass is 210.0892 Da.[3]

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the chemical and enantiomeric purity of (S)-MBLA.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the chemical purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase is necessary. The choice of the chiral column and mobile phase is critical and often requires screening of different conditions to achieve baseline separation of the (S) and (R) enantiomers.

Applications in Drug Development and Organic Synthesis

The utility of (S)-MBLA stems from its role as a versatile chiral building block.[1]

Chiral Intermediate in Multi-Step Synthesis

The primary application of (S)-MBLA is in the synthesis of complex, biologically active molecules. The benzyloxy group serves as a robust protecting group for the primary alcohol, allowing for chemical transformations at other parts of the molecule.[1] Subsequently, the benzyl group can be cleanly removed by catalytic hydrogenation to unmask the hydroxyl group for further functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other reactions.

Caption: Synthetic transformations of (S)-MBLA to reveal reactive functional groups.

Role in Proteomics Research

An interesting application of (S)-MBLA is in the field of proteomics, specifically in affinity chromatography for protein purification.[1] The molecule can be immobilized on a solid support to create a stationary phase. Proteins that exhibit a specific binding affinity for the lactate-like moiety can be selectively captured from a complex mixture, facilitating their isolation and subsequent study.[1] This is particularly valuable for investigating proteins involved in enzymatic reactions and cell signaling pathways.[1]

Experimental Protocols

The following protocols are provided as a starting point for researchers working with (S)-MBLA. It is imperative that all laboratory work is conducted with appropriate safety precautions.

Protocol for Deprotection of the Benzyloxy Group

Objective: To selectively remove the benzyl protecting group to yield the corresponding diol.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Palladium on carbon (10% Pd)

-

Hydrogen gas supply

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve (S)-MBLA in anhydrous methanol in a suitable reaction flask.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenator can be used) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography if necessary.

Self-Validation: The success of the deprotection can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the aromatic protons and the benzylic methylene protons.

Protocol for Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the free carboxylic acid.

Materials:

-

This compound

-

Methanol or Tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1 M)

-

Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve (S)-MBLA in a mixture of methanol or THF and water.

-

Cool the solution in an ice bath.

-

Add the aqueous NaOH or LiOH solution dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.

-

Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with the aqueous HCl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the carboxylic acid.

Self-Validation: The completion of the hydrolysis can be confirmed by IR spectroscopy, observing the disappearance of the ester C=O stretch and the appearance of a broad O-H stretch and a carboxylic acid C=O stretch.

Conclusion

This compound is a strategically important molecule for chemists engaged in the synthesis of complex chiral targets. Its well-defined stereochemistry and the orthogonal nature of its protecting groups provide a high degree of synthetic flexibility. This guide has provided a technical overview of its structure, synthesis, analysis, and applications, with the aim of equipping researchers with the foundational knowledge to effectively utilize this valuable chiral building block in their scientific endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11277619, (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11818113, (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Available from: [Link]

-

PubChemLite. (s)-3-benzyloxy-2-hydroxypropionic acid methyl ester (C11H14O4). Available from: [Link]

-

Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). Available from: [Link]

-

ResearchGate. Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Available from: [Link]

Sources

A Technical Guide to (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester: Sourcing, Quality Control, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester, a chiral building block of significant interest in medicinal chemistry and organic synthesis, offers a versatile scaffold for the construction of complex molecular architectures. Its stereodefined center, coupled with orthogonally protected functional groups—a benzyl ether and a methyl ester—renders it a valuable starting material for the synthesis of a wide range of pharmaceutical agents and biologically active molecules. This guide provides an in-depth overview of this compound, from sourcing and quality control to practical applications, with a focus on providing actionable insights for researchers in the field.

Part 1: Sourcing and Supplier Overview

The reliable sourcing of starting materials is a critical first step in any research and development program. The quality and purity of this compound will directly impact the success of subsequent synthetic transformations. A number of reputable chemical suppliers offer this compound, and the choice of supplier may depend on the required purity, scale, and documentation.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | (S)-3-(Benzyloxy)-2-hydroxypropanoic acid | 127744-27-8 | C10H12O4 | 196.20 | ≥95% |

| AChemBlock | (S)-3-(Benzyloxy)-2-hydroxypropanoic acid | 127744-27-8 | C10H12O4 | 196.20 | 95% |

| Smolecule | This compound | 127744-28-9 | C11H14O4 | 210.23 | >95% |

| Amerigo Scientific | Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 1676-81-9 | C12H15NO5 | 253.25 | 95% |

Note: The availability of the methyl ester versus the free acid may vary between suppliers. Esterification of the free acid is a straightforward procedure should the methyl ester not be directly available.

Part 2: Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is paramount. A comprehensive quality control workflow should be established to verify the integrity of the material before its use in synthesis.

Identity Verification

¹H and ¹³C NMR are indispensable tools for confirming the molecular structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.40-7.25 (m, 5H, Ar-H of benzyl group)

-

δ 4.58 (s, 2H, -OCH₂Ph)

-

δ 4.25 (dd, J = 4.0, 6.0 Hz, 1H, -CH(OH))

-

δ 3.78 (s, 3H, -OCH₃)

-

δ 3.70-3.60 (m, 2H, -CH₂OBn)

-

δ 2.90 (d, J = 6.0 Hz, 1H, -OH)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 173.5 (C=O, ester)

-

δ 137.5 (quaternary Ar-C of benzyl group)

-

δ 128.6, 128.0, 127.8 (Ar-CH of benzyl group)

-

δ 73.4 (-OCH₂Ph)

-

δ 71.5 (-CH(OH))

-

δ 70.0 (-CH₂OBn)

-

δ 52.5 (-OCH₃)

-

Electrospray ionization (ESI) mass spectrometry is a sensitive technique for confirming the molecular weight.

-

Expected [M+H]⁺: 211.0965

-

Expected [M+Na]⁺: 233.0784

Purity Assessment

Both achiral (for chemical purity) and chiral (for enantiomeric purity) HPLC methods are essential.

Protocol for Chiral HPLC:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Daicel CHIRALPAK® AD-H or a similar column.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) for acidic compounds to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or 254 nm.

-

Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (e.e.).

Karl Fischer titration should be performed to determine the water content, which is crucial for many anhydrous reactions.

Part 3: Applications in Drug Development

The unique structural features of this compound make it a valuable tool in several areas of drug discovery and development.

Chiral Building Block in Synthesis

The primary application of this molecule is as a chiral building block. The benzyloxy and methyl ester groups serve as protecting groups that can be selectively removed, allowing for further synthetic manipulations at the hydroxyl and carboxyl functionalities.

Example Application: Synthesis of an Oseltamivir Intermediate

This compound can be envisioned as a precursor to key chiral fragments in the synthesis of antiviral drugs like Oseltamivir (Tamiflu®). While the commercial synthesis of Oseltamivir starts from shikimic acid, academic and industrial research has explored alternative routes utilizing chiral building blocks.[1][2][3]

Illustrative Synthetic Workflow:

Caption: Synthetic workflow utilizing the chiral building block.

Protocol: Mesylation of the Hydroxyl Group (A Key First Step)

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylated product, which can be used in the next step without further purification.

Causality: The mesylation of the secondary alcohol transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions, a common strategy for introducing nitrogen-containing functionalities.

Affinity Chromatography

The lactate moiety of the molecule can be exploited for the development of affinity chromatography resins for the purification of lactate-binding proteins, such as lactate dehydrogenase (LDH).[4]

Workflow for Affinity Resin Preparation and Protein Purification:

Caption: Workflow for affinity chromatography.

Protocol: Immobilization of the Ligand

-

Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).

-

Activate the carboxyl group of the resulting acid using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Couple the activated acid to an amine-functionalized solid support (e.g., NHS-activated agarose beads) by incubating the beads with the activated ligand in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for several hours at room temperature or overnight at 4 °C.[5]

-

Wash the resin extensively to remove unreacted ligand and byproducts.

-

Block any remaining active sites on the resin by incubating with a small amine-containing molecule (e.g., ethanolamine).

Causality: The covalent immobilization of the lactate analog onto the solid support creates a stationary phase that can specifically interact with the active site of lactate-binding proteins. Elution is then achieved by competing for this binding with a high concentration of the free ligand (lactate).

Part 4: Stability and Handling

Chemical Stability

The stability of this compound is primarily influenced by its functional groups: the benzyl ether and the methyl ester.

-

Hydrolytic Stability: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. The benzyl ether is generally stable to a wide range of pH conditions but can be cleaved under strong acidic conditions or by hydrogenolysis.

-

Oxidative Stability: The benzylic position is susceptible to oxidation. Therefore, the compound should be protected from strong oxidizing agents.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures but should be stored under recommended conditions to prevent degradation.

Forced Degradation Studies: To fully understand the degradation pathways, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended, as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

References

-

Affinity Coupling. G-Biosciences. [Link]

- Kelly, N., Delaney, M., & O'Carra, P. (1978). Affinity chromatography of bacterial lactate dehydrogenases. The Biochemical journal, 171(3), 543–549.

- Ligand Immobilization Methods for Affinity Chromatography. Methods in Molecular Biology, 2466, 241-247 (2022).

-

Oseltamivir total synthesis. Wikipedia. [Link]

-

Methyl 3-(benzyloxy)propanoate. PubChem. [Link]

- Trost, B. M., & Zhang, T. (2011). A concise synthesis of (−)-oseltamivir (Tamiflu®).

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

- Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-yielding synthesis of the anti-influenza drug oseltamivir (Tamiflu) by three “one-pot” operations.

- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Androniki, K. D., Papas, S., ... & Tzakos, A. G. (2018). Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions towards the Development of Peptide-Drug Conjugates. Chemistry (Weinheim an der Bergstrasse, Germany), 24(66), 17531–17538.

-

Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

- Kumar, V., & Singh, R. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC.

- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.

- New preparation method of oseltamivir intermediate.

- Peng, L., Farkas, T., Jayapalan, S., & Chankvetadze, B. (2012). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.

-

Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate. Amerigo Scientific. [Link]

- Brümmer, H. (2011). How to approach a forced degradation study. SGS Life Science Services Technical Bulletin, (31).

-

Getting Started with Chiral Method Development. Regis Technologies. [Link]

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.

- Preparation method and intermediate of oseltamivir.

-

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. PubChem. [Link]

Sources

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 4. bioclone.net [bioclone.net]

- 5. アフィニティーリガンドの共有結合による固定化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. biotech-asia.org [biotech-asia.org]

- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Technical Guide to (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is a valuable chiral building block extensively utilized in synthetic organic chemistry and pharmaceutical development. Its defined stereochemistry, coupled with the versatile benzyloxy protecting group and a reactive methyl ester, makes it a strategic intermediate for constructing complex, optically active molecules. This guide provides an in-depth analysis of its commercial availability, discusses key synthetic considerations, outlines its principal applications, and summarizes critical safety and handling protocols. The objective is to equip researchers and drug development professionals with the necessary technical knowledge to effectively source and utilize this important chiral synthon.

Chemical Identity and Properties

A precise understanding of the molecule's properties is fundamental for its application. The key identifiers and physicochemical characteristics are summarized below.

Table 1: Chemical Identity and Properties

| Property | Value |

| IUPAC Name | methyl (2S)-3-(benzyloxy)-2-hydroxypropanoate |

| CAS Number | 127744-28-9 |

| Molecular Formula | C₁₁H₁₄O₄[1] |

| Molecular Weight | 210.23 g/mol [1] |

| Appearance | Typically a colorless to pale yellow oil |

| Chirality | (S)-enantiomer |

The structure features a hydroxyl group at the C2 position and a benzyloxy ether at the C3 position, with a methyl ester terminating the carboxylic acid. This configuration allows for selective chemical manipulation at multiple sites.

Caption: 2D Structure of this compound.

Commercial Availability Analysis

This compound is available from a range of specialty chemical suppliers. It is typically sold for research and development purposes and is not commonly stocked in bulk quantities. For process chemistry and scale-up campaigns, inquiries for custom synthesis are often necessary.

Table 2: Selected Commercial Suppliers

| Supplier | Product Name | CAS Number | Purity | Typical Quantities |

| Smolecule | This compound | 127744-28-9 | >95% | 1g, 5g, 10g |

| AChemBlock | 3-(benzyloxy)-2-hydroxypropanoic acid (related precursor) | 374936-90-0 | 95% | 1g, 5g, Custom |

| Santa Cruz Biotechnology | Various related chiral reagents | N/A | Research Grade | mg to g scale |

| Sigma-Aldrich | Benzyl 2-hydroxypropanoate (related compound) | 2051-96-9 | Research Grade | 25mg |

Field Insights: When sourcing this material, it is crucial to verify the enantiomeric purity (% ee) in addition to the chemical purity. Suppliers may offer different grades, and for applications in pharmaceutical synthesis, a high enantiomeric excess is paramount. Lead times can vary significantly, from a few business days for in-stock lab quantities to several weeks or months for custom, multi-gram-to-kilogram orders. Researchers should plan procurement well in advance of planned experiments.

Synthesis and Manufacturing Insights

Understanding the synthetic origin of this building block is critical for assessing scalability, potential impurities, and cost. While numerous specific routes exist, a common strategy involves the use of a chiral precursor from the "chiral pool."

A plausible and efficient laboratory-scale synthesis starts from commercially available (S)-methyl 3-hydroxy-2-methylpropionate. The synthesis involves the protection of the primary alcohol with a benzyl group.

Illustrative Synthetic Protocol:

-

Preparation: To a stirred, cooled (0 °C) solution of (S)-methyl 3-hydroxy-2-methylpropionate (1.0 eq) in anhydrous Tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise over 20 minutes.

-

Activation: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, forming the sodium alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the final product.[2]

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to deprotonate the hydroxyl group, forming the alkoxide. This is more efficient than using a weaker base like a tertiary amine.

-

Benzyl Bromide (BnBr): The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be readily removed under mild hydrogenolysis conditions, which is a significant advantage in multi-step syntheses.[1]

-

Flash Column Chromatography: This is the standard method for purifying non-volatile organic compounds in the laboratory, ensuring high purity of the final product.[2]

Caption: General workflow for the benzylation of a chiral precursor.

Applications in Research and Development

The utility of this compound is rooted in its versatile chemical functionality and defined stereochemistry.

-

Chiral Building Block in Organic Synthesis: This is its primary application. The molecule serves as a scaffold to introduce a specific stereocenter into a larger target molecule. The benzyloxy and methyl ester groups offer orthogonal protecting group strategies, allowing for selective deprotection and further functionalization at different stages of a complex synthesis.[1] This is particularly valuable in the synthesis of natural products and active pharmaceutical ingredients (APIs).

-

Proteomics and Affinity Chromatography: The lactate moiety of the molecule can be used in proteomics research. When immobilized on a solid support, it can be used to create an affinity chromatography column. This allows for the selective capture and purification of proteins that have a specific binding affinity for the lactate structure, aiding in the isolation and study of enzymes and other proteins involved in cellular signaling.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, data from closely related structures provide a reliable guide to its hazard profile.

Hazard Summary:

-

Eye Contact: May cause serious eye irritation or damage.[3]

-

Skin Contact: May cause skin irritation. Avoid contact.[3][4]

-

Inhalation: Avoid breathing vapors or mists.[3]

-

Ingestion: May be harmful if swallowed.[3]

Personal Protective Equipment (PPE) and Handling:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Conclusion

This compound is a commercially accessible and synthetically important chiral intermediate. While readily available in laboratory quantities from specialty suppliers, large-scale needs often require custom synthesis. Its value lies in providing a reliable source of 'S' stereochemistry at a key position, facilitated by the robust and selectively cleavable benzyl protecting group. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers and drug development professionals to leverage this building block effectively in their pursuit of novel and complex molecular targets.

References

-

PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. [Link]

-

PubChem. (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester. [Link]

-

Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. [Link]

-

AA Blocks. (2025-01-18). Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide on the Role of Chiral Building Blocks in Asymmetric Synthesis

Abstract

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. The differential physiological effects of enantiomers have made the synthesis of single-enantiomer chiral drugs a critical objective in the pharmaceutical industry. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is central to this endeavor. This technical guide provides an in-depth exploration of the pivotal role that chiral building blocks play in modern asymmetric synthesis. We will delve into the core strategies, from leveraging nature's "chiral pool" to the rational design and application of chiral auxiliaries and catalysts. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the principles and practical applications of stereocontrolled chemical synthesis.

The Imperative of Chirality in Drug Development

A vast number of biological molecules, including amino acids, sugars, and the receptors they interact with, are chiral.[1] This inherent chirality in biological systems means that the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.[1] Consequently, the production of enantiomerically pure pharmaceuticals is not just a scientific challenge but a regulatory and safety necessity.[2][3][4] Asymmetric synthesis is the key to accessing these single-enantiomer drugs efficiently and economically.[1][2]

Understanding Chiral Building Blocks

Chiral building blocks, also known as chiral synthons, are enantiomerically enriched compounds that are incorporated into a synthetic route to introduce one or more stereocenters into the target molecule.[5][] These building blocks can be broadly categorized based on their origin and method of preparation.

Natural Chiral Building Blocks: The Chiral Pool

Nature provides a vast and readily available source of enantiomerically pure compounds, often referred to as the "chiral pool".[7][8][9] This pool includes:

-

Amino Acids: L-amino acids are fundamental building blocks of proteins and are available in high enantiomeric purity.[8]

-

Carbohydrates: Sugars like D-glucose and D-fructose offer a rich scaffold of defined stereocenters.[5][10]

-

Terpenes: Compounds like camphor and menthol, found in essential oils, are valuable chiral starting materials and have been used to create chiral auxiliaries.[5][10]

-

Hydroxy Acids: (S)-lactic acid and (R)-mandelic acid are common examples used in synthesis.[10]

The primary advantage of the chiral pool approach is that the chirality is pre-existing, often making the initial steps of a synthesis more straightforward.[7][8]

Synthetic Chiral Building Blocks

While the chiral pool is a valuable resource, it does not encompass the full range of stereochemical arrangements needed for all synthetic targets. Therefore, the synthesis of non-natural chiral building blocks is crucial. These are typically prepared through two main approaches:

-

Resolution of Racemates: This involves separating a 50:50 mixture of enantiomers. Methods include classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography.[11][10]

-

Asymmetric Synthesis: This is the more elegant and often more efficient approach, where a new stereocenter is created in a controlled manner.[1][2] This is the primary focus of the subsequent sections.

Core Strategies in Asymmetric Synthesis Utilizing Chiral Building Blocks

There are three principal strategies for achieving asymmetric synthesis, each leveraging chirality in a distinct way.

Chiral Pool Synthesis

This strategy involves the direct use of a chiral building block from the chiral pool as a starting material.[7][9][12] The existing stereocenters are carried through the synthetic sequence to become part of the final molecule.

Causality Behind Experimental Choices: The choice of a chiral pool starting material is dictated by the structural and stereochemical similarity between the starting material and the target molecule. An ideal starting material will have the correct absolute configuration at one or more key stereocenters, minimizing the need for stereochemical manipulations like inversions.

Workflow: Chiral Pool Synthesis of L-Lysine from L-Serine This diagram illustrates a conceptual workflow for synthesizing the essential amino acid L-lysine from the non-essential amino acid L-serine, demonstrating the retention and modification of the original chiral center.[12]

Chiral Auxiliaries

A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction.[13][14] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[13]

Expertise & Experience: The effectiveness of a chiral auxiliary relies on its ability to create a sterically hindered environment around the reaction center, forcing an incoming reagent to attack from a specific face of the substrate. The choice of auxiliary depends on the type of reaction being performed (e.g., alkylation, aldol reaction) and the desired stereochemical outcome. Evans' oxazolidinones are a classic example, widely used for stereocontrolled alkylations and aldol reactions of carboxylic acid derivatives.[14][15]

Workflow: Evans Asymmetric Alkylation

-

Attachment of Auxiliary: An achiral carboxylic acid is converted to an N-acyl oxazolidinone by reaction with a chiral oxazolidinone auxiliary (e.g., derived from valine or phenylalanine).

-

Diastereoselective Enolate Formation: Treatment with a base like lithium diisopropylamide (LDA) generates a specific enolate geometry.

-

Stereoselective Alkylation: The bulky substituent on the auxiliary blocks one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face. This creates a new stereocenter with high diastereoselectivity.

-

Removal of Auxiliary: The auxiliary is cleaved (e.g., by hydrolysis or reduction) to yield the chiral carboxylic acid, alcohol, or other derivative, and the auxiliary is recovered.

| Auxiliary Type | Typical Application | Key Feature | Representative Example |

| Evans' Oxazolidinones | Alkylations, Aldol Reactions | Rigid conformation, effective steric shielding | 4-benzyl-2-oxazolidinone |

| Camphorsultam | Diels-Alder, Conjugate Additions | High crystallinity of derivatives aids purification | Oppolzer's sultam[14] |

| Pseudoephedrine Amides | Alkylation of α-substituted carboxylic acids | Forms a stable chelated intermediate | Myers' auxiliary[14] |

Chiral Catalysis

Chiral catalysis is arguably the most powerful and atom-economical approach to asymmetric synthesis.[15] In this strategy, a small amount of a chiral catalyst creates a chiral environment that repeatedly converts a large amount of prochiral substrate into a chiral product. The three main branches of chiral catalysis are:

This involves a central metal atom coordinated to a chiral ligand.[16][17][18] The chiral ligand transfers its stereochemical information to the catalytic center, which in turn directs the stereochemical outcome of the reaction.[16][17]

Authoritative Grounding: The development of ligands like BINAP for rhodium- and ruthenium-catalyzed asymmetric hydrogenations was a landmark achievement, leading to the 2001 Nobel Prize in Chemistry for Noyori and Knowles.[18][19] These catalysts are highly effective for the synthesis of chiral amino acids and other compounds.[19] Salen-metal complexes are another versatile class of catalysts used in a variety of asymmetric transformations.[20]

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations.[21][22] This field has grown rapidly, offering a green and often complementary alternative to metal catalysis.[21][22]

Expertise & Experience: Proline and its derivatives are classic examples of organocatalysts that operate via enamine or iminium ion intermediates.[21][23] They are particularly effective for aldol and Michael reactions. Chiral phosphoric acids and thioureas are other important classes of organocatalysts that activate substrates through hydrogen bonding.[24][25]

Biocatalysis employs enzymes or whole microorganisms to perform highly selective chemical transformations.[3][26][27] Enzymes operate in a chiral environment and can exhibit near-perfect enantioselectivity and regioselectivity under mild reaction conditions.[4][28]

Trustworthiness: The high specificity of enzymes often eliminates the need for protecting groups, simplifying synthetic routes. Lipases, proteases, and ketoreductases are commonly used for the kinetic resolution of racemates and the asymmetric reduction of ketones to produce chiral alcohols.[26][28]

| Catalysis Type | Chiral Source | Mechanism of Chirality Transfer | Example Application | Typical ee (%) |

| Transition Metal | Chiral Ligand (e.g., BINAP) | Coordination to metal center creates a chiral pocket | Noyori Asymmetric Hydrogenation[10] | 96–>99% |

| Organocatalysis | Chiral Molecule (e.g., Proline) | Formation of chiral intermediates (enamines, iminiums) | Asymmetric Aldol Reaction[21] | >95% |

| Biocatalysis | Enzyme Active Site | Precise substrate positioning in a chiral environment | Ketoreductase-mediated reduction of ketones | >99% |

Experimental Protocol: Determination of Enantiomeric Excess (ee)

A critical aspect of asymmetric synthesis is the accurate measurement of the product's enantiomeric purity. Enantiomeric excess (ee) is a measure of this purity and is defined as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100

The most common and reliable method for determining ee is chiral High-Performance Liquid Chromatography (HPLC).[29]

Step-by-Step Methodology for Chiral HPLC Analysis:

-

Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or proteins.

-

Mobile Phase Optimization: Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) that provides good separation of the enantiomers. The ratio of solvents is critical and must be optimized for each analyte.

-

Sample Preparation: Prepare a dilute solution of the purified reaction product in the mobile phase. Also prepare a solution of the corresponding racemic material to establish the retention times of both enantiomers.

-

Injection and Data Acquisition: Inject the racemic standard to identify the peaks for each enantiomer. Then, inject the sample from the asymmetric reaction.

-

Integration and Calculation: Integrate the peak areas for each enantiomer in the sample chromatogram. Calculate the ee using the formula: ee (%) = |(Area1 - Area2)| / |(Area1 + Area2)| x 100.

Other methods for determining ee include chiral gas chromatography (GC), NMR spectroscopy using chiral shift reagents or derivatizing agents, and circular dichroism.[29][30][31][32]

Conclusion and Future Outlook

Chiral building blocks are the cornerstone of asymmetric synthesis, providing the essential source of chirality that enables the selective synthesis of single enantiomers. The choice of strategy—be it the direct incorporation of a natural product from the chiral pool, the temporary use of a chiral auxiliary, or the efficient multiplication of chirality through catalysis—depends on the specific target molecule, economic considerations, and the desired scale of the synthesis.

The field continues to evolve, with a growing emphasis on developing more sustainable and efficient catalytic methods.[1] The integration of biocatalysis and organocatalysis into industrial processes is expanding the synthetic chemist's toolkit, allowing for the creation of complex chiral molecules with unprecedented precision and efficiency.[22][27][33] As our understanding of molecular recognition and catalysis deepens, the ability to design and synthesize chiral molecules to meet the demands of medicine and materials science will only continue to advance.

References

-

Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024). Retrieved from [Link]

-

Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. Current Opinion in Drug Discovery & Development, 9(6), 741-764. Retrieved from [Link]

-

Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772. Retrieved from [Link]

-

Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: A Journal of Drug Design and Discovery. Retrieved from [Link]

-

Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321. Retrieved from [Link]

-

Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Retrieved from [Link]

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Cozzi, P. G. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews, 104(5), 2581-2629. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 4(1), 2-15. Retrieved from [Link]

-

Organocatalysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Kulkarni, A. (n.d.). Chiral Organocatalysis. SlideShare. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

-

Feringa, B. L., & van den Berg, M. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews, 122(17), 14067-14137. Retrieved from [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). University of Windsor. Retrieved from [Link]

-

Tan, B. (2022). Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. Accounts of Chemical Research, 55(20), 2913-2929. Retrieved from [Link]

-

Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 821-826. Retrieved from [Link]

-

Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(11), 2977. Retrieved from [Link]

-

Hoge, G. (2010). Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research, 43(9), 1287-1297. Retrieved from [Link]

-

Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

-

Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved from [Link]

-

Federsel, H.-J. (2012). 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

-

Song, J. J., et al. (2012). 9.3 Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry. Semantic Scholar. Retrieved from [Link]

-

Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

-

Bouř, P., et al. (2025). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). eGyanKosh. Retrieved from [Link]

-

de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]

-

Organocatalysis: Principles and Applications. (2017). JoVE. Retrieved from [Link]

-

Industrial applications of asymmetric synthesis using cross-linked enzyme aggregates. (n.d.). TU Delft Research Portal. Retrieved from [Link]

-

Badillo, J. J., et al. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-776. Retrieved from [Link]

-

Chiral pool. (n.d.). Wikipedia. Retrieved from [Link]

-

Mastering Asymmetric Synthesis with Chiral Building Blocks. (2025). Medium. Retrieved from [Link]

-

Van Arnum, P. (2010). Advances in Custom Synthesis. Pharmaceutical Technology. Retrieved from [Link]

-

Wang, Y., et al. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents. Accounts of Chemical Research, 56(15), 1975-1992. Retrieved from [Link]

-

Jana, S., & Ghorai, P. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(14), 8564-8611. Retrieved from [Link]

-

Lee, S., & Lee, Y. (2020). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 25(18), 4242. Retrieved from [Link]

-

Badillo, J. J., et al. (2025). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). SlidePlayer. Retrieved from [Link]

-

Chiral Pool: Synthesis, Definition & Asymmetric Technique. (2023). StudySmarter. Retrieved from [Link]

-

Chiral Building Blocks in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 2. rroij.com [rroij.com]

- 3. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 7. Chiral pool - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral compounds – abcr Gute Chemie [abcr.com]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. york.ac.uk [york.ac.uk]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organocatalysis - Wikipedia [en.wikipedia.org]

- 22. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 23. Video: Organocatalysis: Principles and Applications [jove.com]

- 24. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benthamdirect.com [benthamdirect.com]

- 27. jocpr.com [jocpr.com]

- 28. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. uma.es [uma.es]

- 30. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 31. Determination of enantiomeric excess [ch.ic.ac.uk]

- 32. researchgate.net [researchgate.net]

- 33. semanticscholar.org [semanticscholar.org]

introduction to chiral synthons in organic chemistry

An In-depth Technical Guide to Chiral Synthons in Organic Chemistry

Authored by: Gemini, Senior Application Scientist

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological function. In drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic challenge but a regulatory and safety imperative. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of chiral synthons, the conceptual building blocks that form the cornerstone of modern asymmetric synthesis. We will dissect the logic of retrosynthetic analysis involving chiral synthons, survey their primary sources from both the natural "chiral pool" and strategic asymmetric synthesis, and illustrate their application through established protocols and real-world pharmaceutical examples. This guide emphasizes the causality behind synthetic choices, providing a framework for designing efficient and stereocontrolled routes to complex, biologically active molecules.

The Foundation: Chirality and the Synthon Concept

The journey into chiral synthesis begins with two core concepts: chirality and retrosynthesis. Most biological molecules, including the enzymes and receptors that are the targets of pharmaceuticals, are chiral.[1] They exist in a specific three-dimensional form and will interact differently with the enantiomers (non-superimposable mirror images) of a drug molecule.[2] This chiral recognition means that one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or, in the worst cases, toxic.[3][4][5] The historical tragedy of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle and has been a key driver for regulatory agencies to demand single-enantiomer drugs.[2][6]

To construct these enantiomerically pure molecules, chemists employ a problem-solving technique known as retrosynthetic analysis .[7] Popularized by E.J. Corey, this method involves deconstructing a complex target molecule into simpler, often commercially available precursors.[7] A key concept in this process is the synthon , which is an idealized, charged fragment representing a potential synthetic operation.[7][8] The actual reagent used to perform the synthon's function is called the synthetic equivalent .

A chiral synthon , therefore, is an idealized chiral fragment in a retrosynthetic plan. Its synthetic equivalent is an enantiomerically pure building block that can be used to introduce a specific stereocenter into the target molecule, preserving its absolute configuration throughout the synthesis.

Sourcing the Building Blocks: Generation of Chiral Synthons

The power of the chiral synthon approach lies in the availability of enantiopure synthetic equivalents. These are primarily sourced in two ways: by harvesting them from nature's bounty or by creating them through sophisticated chemical methods.

The Chiral Pool: Nature's Starting Materials

The "chiral pool" refers to the collection of inexpensive and readily available enantiomerically pure compounds produced in nature.[6][9] Utilizing these natural products as starting materials is a powerful and efficient strategy to access optically pure compounds without the need for a de novo asymmetric synthesis or chiral resolution.[10]

Key classes of chiral pool synthons include:

-

Amino Acids: Readily available in both L- and sometimes D-forms, amino acids like proline and cysteine offer a versatile scaffold with multiple functional groups.[6][9][11] For example, the dipeptide L-alanyl-L-proline is a key structural component of the ACE inhibitor Enalapril.[6]

-

Carbohydrates: Sugars such as glucose and ribose are abundant and possess a high density of stereocenters and functional groups, making them ideal starting points for complex syntheses.[6][12][13]

-

Terpenes: Compounds like camphor, limonene, and verbenone provide complex carbocyclic frameworks that are invaluable in the total synthesis of other natural products, such as the anticancer drug Paclitaxel (Taxol).[3][12]

-

Hydroxy Acids: Tartaric acid and lactic acid are classic examples of readily available, stereodefined building blocks used extensively in synthesis.[12]

The primary advantage of the chiral pool is the direct incorporation of stereochemistry from a cheap and abundant source. However, its main limitation is the finite structural diversity offered by nature; the exact scaffold or stereoisomer needed may not exist.[3]

Asymmetric Synthesis: Creating Chirality on Demand

When a suitable starting material cannot be found in the chiral pool, chemists must create the required stereocenters from achiral or prochiral precursors.[14][15][16] A molecule is prochiral if it can be converted from achiral to chiral in a single step.[14][15][17] Modern asymmetric synthesis provides several powerful strategies to achieve this with high enantioselectivity.

-

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate.[1][18] The auxiliary acts as a "steric steering group," directing a subsequent reaction to occur on one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.[1][5] Afterwards, the auxiliary is cleaved and can often be recovered for reuse.[1] Evans' oxazolidinones and pseudoephedrine are canonical examples used in asymmetric alkylations and aldol reactions.[1]

-

Catalytic Asymmetric Synthesis: This is arguably the most elegant and efficient approach. It employs a substoichiometric amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an organocatalyst) to convert large quantities of an achiral starting material into a chiral product.[2][19][20] This method is highly atom-economical and is the cornerstone of many industrial-scale syntheses of chiral drugs.[18][19]

-

Biocatalysis: Harnessing nature's own catalysts, enzymes, provides an exceptionally selective method for creating chiral molecules.[19] Enzymes like lipases and esterases can perform reactions on prochiral substrates with near-perfect enantioselectivity under mild, environmentally friendly conditions.[21]

The Strategic Logic: Retrosynthesis with Chiral Synthons

The core directive of a synthesis utilizing a chiral synthon is the preservation of stereochemical integrity. The retrosynthetic plan is designed to disconnect the target molecule at a point that reveals a fragment corresponding to a known, enantiopure building block.

Causality in Experimental Choice: Chiral Pool vs. De Novo Synthesis

The decision to use a chiral pool starting material versus an asymmetric synthesis method is a critical strategic choice driven by several factors:

-

Structural Similarity: If the carbon skeleton and stereocenters of the target molecule are closely related to an abundant natural product, the chiral pool approach is almost always more efficient. It leverages pre-existing chirality, saving numerous synthetic steps.

-

Availability and Cost: The chiral pool offers materials that are often produced on a massive scale, making them inexpensive. Developing a new catalytic asymmetric process can be time-consuming and may rely on expensive ligands or metals, especially during early-stage research.

-

Flexibility and Novelty: When the target structure is novel and has no analogue in the chiral pool, asymmetric synthesis is the only option. Catalytic methods offer the greatest flexibility, as the same catalyst can often be applied to a wide range of substrates to produce novel chiral building blocks.[19]

-

Scalability and Atom Economy: For industrial applications, catalytic asymmetric synthesis is often superior. It avoids the stoichiometric use of a chiral auxiliary, reducing waste and simplifying purification.[18][19]

Application in Drug Development and Key Pharmaceuticals

The impact of chiral synthons is most profound in pharmaceutical development, where stereochemical purity is paramount for safety and efficacy.[3][4]

| Drug Name | Therapeutic Area | Key Chiral Synthon / Precursor | Source of Chirality |

| Enalapril | Antihypertensive (ACE Inhibitor) | L-Alanyl-L-proline dipeptide | Chiral Pool (Amino Acids)[6] |

| Aztreonam | Antibiotic | L-Threonine | Chiral Pool (Amino Acid)[6] |

| Paclitaxel (Taxol®) | Anticancer | Verbenone (a terpene) | Chiral Pool (Terpene)[3] |

| Eribulin (Halaven®) | Anticancer | Complex chiral building blocks | Asymmetric Synthesis[3] |

| (R)-Arundic Acid | Neuroprotective Agent | (R)-3-iodo-2-propyl-1-propanol | Catalytic Asymmetric Synthesis[22] |

| DPP-4 Inhibitors | Antidiabetic | (R)-pyrrolidine-3-carboxylic acid | Chiral Pool (Amino Acid Derivative)[10] |

A Validated Protocol: The Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a benchmark example of a chiral auxiliary-controlled method for creating a chiral, non-racemic β-hydroxy carbonyl unit—a common motif in natural products.[1] The protocol is self-validating because the predictable stereochemical outcome is governed by the well-understood steric influence of the oxazolidinone auxiliary.

Step-by-Step Methodology

-

Attachment of the Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a desired acyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyl imide substrate.

-

Stereoselective Enolate Formation: The N-acyl imide is treated with a Lewis acidic base, typically dibutylboron triflate (Bu₂BOTf) and a hindered amine base like N,N-diisopropylethylamine (DIPEA). This generates a specific Z-enolate, which chelates to the boron atom in a rigid six-membered ring conformation.

-

Diastereoselective Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde electrophile is added. The bulky substituent on the chiral auxiliary (e.g., the phenyl group) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus ensuring high diastereoselectivity.[18]

-

Workup and Purification: The reaction is quenched with a buffer solution. After standard aqueous workup and extraction, the crude product is purified by flash column chromatography to isolate the diastereomerically pure aldol adduct.

-

Cleavage and Recovery of the Auxiliary: The auxiliary is removed to reveal the chiral product. For example, treatment with lithium borohydride (LiBH₄) reductively cleaves the auxiliary to yield the corresponding chiral 1,3-diol. Alternatively, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) yields the chiral β-hydroxy carboxylic acid. The valuable chiral auxiliary can be recovered from the reaction mixture.[1]

This protocol reliably delivers high diastereomeric and enantiomeric excess because the transition state is highly organized and predictable, making it a trustworthy method for constructing key chiral synthons.

Conclusion and Future Outlook

Chiral synthons are more than just molecules; they are the embodiment of a strategic approach to chemical synthesis that places stereocontrol at the forefront of planning. By leveraging the readily available building blocks from the chiral pool or by designing sophisticated asymmetric catalytic systems, chemists can construct complex, life-saving medicines with precision and efficiency.[3] The logic of disconnecting a target back to a known chiral entity remains a central tenet of modern organic synthesis.